molecular formula C10H12ClN3OS B14561456 2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one CAS No. 61903-88-6

2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one

Cat. No.: B14561456
CAS No.: 61903-88-6
M. Wt: 257.74 g/mol
InChI Key: JKPTUPUFEUMVIZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one is a heterocyclic compound that contains a thiadiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one typically involves the reaction of 2-chlorophenyl isothiocyanate with 2,2-dimethyl-1,3-propanediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of phase-transfer catalysts can improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one is unique due to its thiadiazolidinone ring structure, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different ring structures or substituents .

Properties

CAS No.

61903-88-6

Molecular Formula

C10H12ClN3OS

Molecular Weight

257.74 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,4-dimethyl-1-oxo-1,2,5-thiadiazolidin-3-imine

InChI

InChI=1S/C10H12ClN3OS/c1-10(2)9(12)14(16(15)13-10)8-6-4-3-5-7(8)11/h3-6,12-13H,1-2H3

InChI Key

JKPTUPUFEUMVIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N)N(S(=O)N1)C2=CC=CC=C2Cl)C

Origin of Product

United States

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